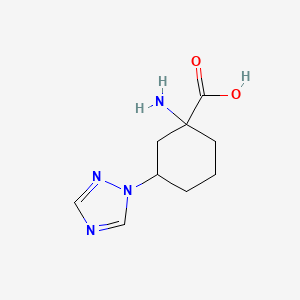
MappineA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MappineA is a synthetic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. It is known for its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MappineA typically involves a multi-step process that includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are usually aromatic compounds.
Catalysis: A catalyst, often a transition metal complex, is used to facilitate the reaction.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is formed.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
MappineA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, resulting in the formation of various oxidation products.
Reduction: Reduction reactions of this compound typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various ketones and aldehydes, while reduction may produce alcohols.
科学研究应用
MappineA has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialty chemicals and materials due to its unique properties.
作用机制
The mechanism of action of MappineA involves its interaction with specific molecular targets within cells. It is known to bind to certain enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling and metabolic processes.
相似化合物的比较
Similar Compounds
Compound X: Similar in structure but differs in its reactivity and stability.
Compound Y: Shares some functional groups with MappineA but has different applications.
Compound Z: Used in similar industrial applications but has a different synthesis route.
Uniqueness of this compound
This compound stands out due to its exceptional stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions under different conditions makes it a valuable compound for both research and industrial purposes.
属性
分子式 |
C18H16N2O3 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC 名称 |
3-(1-hydroxyethyl)-6,7-dihydroindolo[2,3-a]quinolizine-2-carboxylic acid |
InChI |
InChI=1S/C18H16N2O3/c1-10(21)14-9-20-7-6-12-11-4-2-3-5-15(11)19-17(12)16(20)8-13(14)18(22)23/h2-5,8-10,21H,6-7H2,1H3,(H,22,23) |
InChI 键 |
SHNSOHCVBLFRCR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CN2CCC3=C4C=CC=CC4=NC3=C2C=C1C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester](/img/structure/B13062083.png)
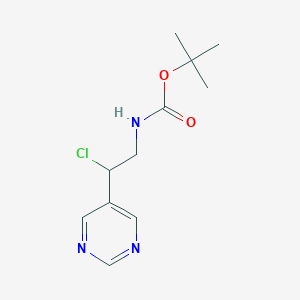
![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13062097.png)
![ethyl 3-(4-tert-butylphenyl)-5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B13062099.png)
![1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13062107.png)
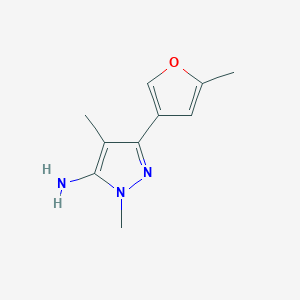
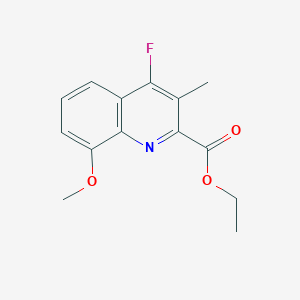
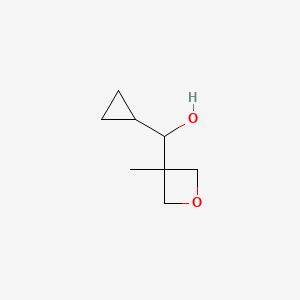
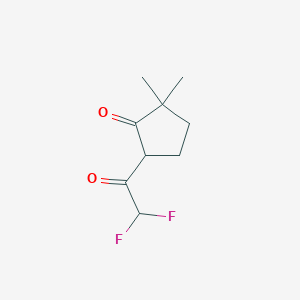
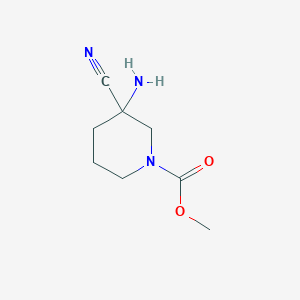
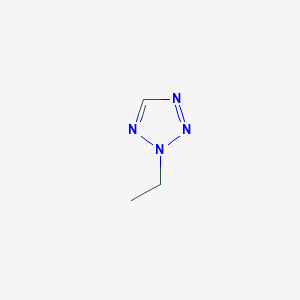
![2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde](/img/structure/B13062157.png)
![3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13062161.png)
